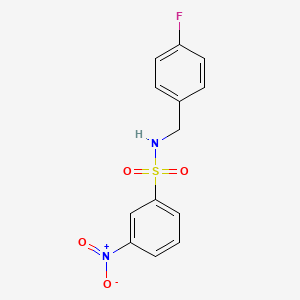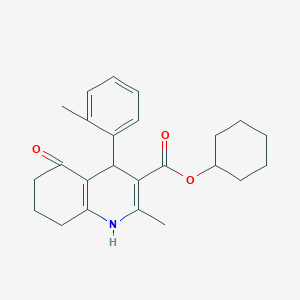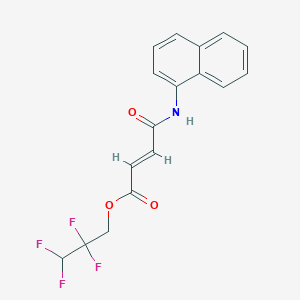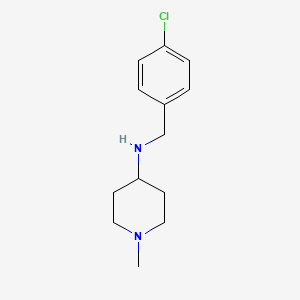![molecular formula C23H32N2O4S B5076413 4-[bis(2-methylpropyl)sulfamoyl]-N-(4-ethoxyphenyl)benzamide](/img/structure/B5076413.png)
4-[bis(2-methylpropyl)sulfamoyl]-N-(4-ethoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[bis(2-methylpropyl)sulfamoyl]-N-(4-ethoxyphenyl)benzamide is a sulfonamide compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzamide core, substituted with a bis(2-methylpropyl)sulfamoyl group and an ethoxyphenyl group.
Métodos De Preparación
The synthesis of 4-[bis(2-methylpropyl)sulfamoyl]-N-(4-ethoxyphenyl)benzamide typically involves multiple steps, including the formation of the benzamide core and subsequent substitution reactions to introduce the sulfonamide and ethoxyphenyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
4-[bis(2-methylpropyl)sulfamoyl]-N-(4-ethoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium hydroxide or other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-[bis(2-methylpropyl)sulfamoyl]-N-(4-ethoxyphenyl)benzamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[bis(2-methylpropyl)sulfamoyl]-N-(4-ethoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
4-[bis(2-methylpropyl)sulfamoyl]-N-(4-ethoxyphenyl)benzamide can be compared with other sulfonamide compounds, such as:
- 4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- 4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(methanesulfonylmethyl)-1,3,4-oxadiazol-2-yl]benzamide
These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical properties and applications
Propiedades
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-(4-ethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O4S/c1-6-29-21-11-9-20(10-12-21)24-23(26)19-7-13-22(14-8-19)30(27,28)25(15-17(2)3)16-18(4)5/h7-14,17-18H,6,15-16H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJKIBMXUMKCPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC(C)C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 2-{3-[(1-ethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5076330.png)

![1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-fluorobenzyl)piperidine](/img/structure/B5076336.png)
![[2-Methyl-4-(2-methylhex-5-en-3-yn-2-yl)phenyl] acetate](/img/structure/B5076346.png)

![1-[4-(2-Chloro-4-nitrophenoxy)butoxy]-2-methoxy-4-prop-2-enylbenzene](/img/structure/B5076354.png)
![N-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-N-ethyl-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5076355.png)
![4-(2-METHYL-2-PROPANYL)-N-[2-(2,2,3,3-TETRAFLUOROPROPOXY)ETHYL]BENZENESULFONAMIDE](/img/structure/B5076369.png)
![4-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B5076384.png)
![(5E)-1-(3,4-dimethylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5076391.png)


![N-(2-bromo-4,6-difluorophenyl)-2-[[5-[(3,5-dimethylphenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B5076409.png)
![{5-[(isobutyl{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}amino)methyl]-2-furyl}methanol](/img/structure/B5076422.png)
